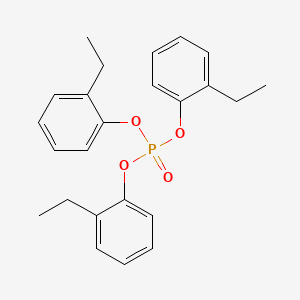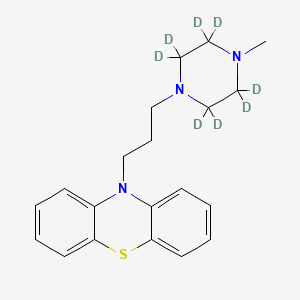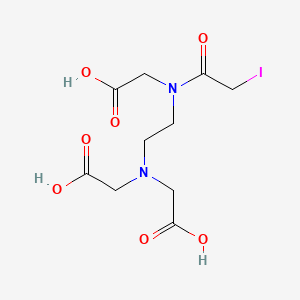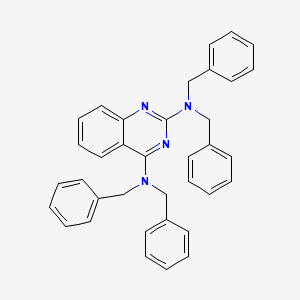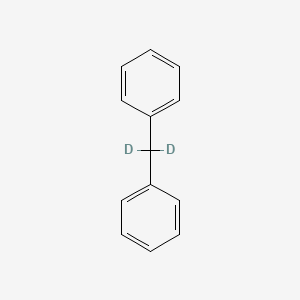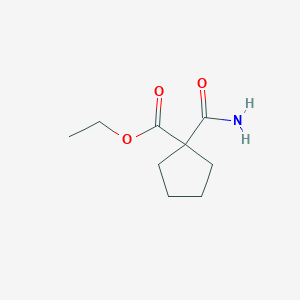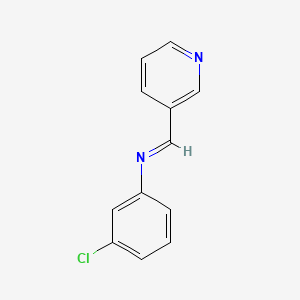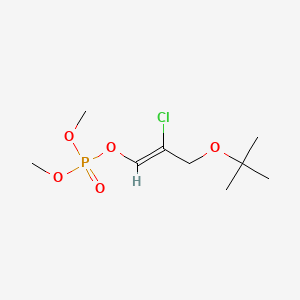
Bis-(indenyl)iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(indenyl)iron, also known as bis(η5-indenyl)iron(II), is an organometallic compound that features two indenyl ligands bound to an iron center. This compound is part of a broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two aromatic ligands. This compound is notable for its unique electronic properties and its ability to undergo various chemical transformations, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(indenyl)iron typically involves the deprotonation of indene to form the indenyl anion, which is then reacted with an iron halide. A common method is as follows :
Deprotonation of Indene: Indene is deprotonated using butyl lithium (BuLi) to form lithium indenide. [ \text{C}_9\text{H}_8 + \text{BuLi} \rightarrow \text{LiC}_9\text{H}_7 + \text{BuH} ]
Formation of this compound: The lithium indenide is then reacted with an iron halide, such as iron(II) chloride, to form this compound. [ 2 \text{LiC}_9\text{H}_7 + \text{FeCl}_2 \rightarrow (\eta^5\text{-C}_9\text{H}_7)_2\text{Fe} + 2 \text{LiCl} ]
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with considerations for cost, yield, and safety.
化学反応の分析
Types of Reactions
Bis-(indenyl)iron undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of this compound derivatives with different ligands.
科学的研究の応用
Bis-(indenyl)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique electronic properties make it a useful probe in studying electron transfer processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind and release ligands under specific conditions.
Industry: This compound is used in the production of functional polyolefins through polymerization processes.
作用機序
The mechanism by which bis-(indenyl)iron exerts its effects is largely dependent on its ability to undergo η5 to η3 rearrangements. This flexibility allows it to participate in a variety of chemical reactions by stabilizing different intermediates. For example, in catalytic processes, the compound can facilitate the formation and stabilization of reactive intermediates, thereby enhancing the reaction rate .
類似化合物との比較
Similar Compounds
Ferrocene: Another well-known metallocene with cyclopentadienyl ligands instead of indenyl ligands.
Bis-(cyclopentadienyl)iron: Similar to bis-(indenyl)iron but with cyclopentadienyl ligands.
Bis-(fluorenyl)iron: Features fluorenyl ligands and exhibits different electronic properties.
Uniqueness
This compound is unique due to the presence of indenyl ligands, which provide different electronic and steric properties compared to cyclopentadienyl or fluorenyl ligands. This uniqueness allows this compound to participate in reactions that are not accessible to other metallocenes, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C18H14Fe |
|---|---|
分子量 |
286.1 g/mol |
IUPAC名 |
1H-inden-1-ide;iron(2+) |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |
InChIキー |
UOVZYOYBIUAICT-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
